molecular formula C17H25N3O3S B2490573 N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1797560-48-5

N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2490573
CAS No.: 1797560-48-5
M. Wt: 351.47
InChI Key: DVSIDQXEKMSSEC-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with a sulfonamide group, a methoxyphenylbutyl side chain, and three methyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the sulfonamide group: Sulfonation of the pyrazole ring is carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Attachment of the methoxyphenylbutyl side chain: This step involves the alkylation of the pyrazole ring with 2-methoxy-2-phenylbutyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group or the methoxyphenylbutyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines.

Scientific Research Applications

N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-2-phenylbutyl)-2-(naphthalen-1-yl)acetamide
  • N-(2-methoxy-2-phenylbutyl)acetamide
  • N-(2-methoxy-2-phenylbutyl)-2-(4-methoxyphenyl)ethanesulfonamide

Uniqueness

N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide stands out due to its unique combination of a pyrazole ring with a sulfonamide group and a methoxyphenylbutyl side chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(2-methoxy-2-phenylbutyl)-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-6-17(23-5,15-10-8-7-9-11-15)12-18-24(21,22)16-13(2)19-20(4)14(16)3/h7-11,18H,6,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSIDQXEKMSSEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)C1=C(N(N=C1C)C)C)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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